BenchChemオンラインストアへようこそ!

5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole

Medicinal Chemistry Physicochemical Properties logP

5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole (molecular formula C₁₀H₆F₃NO₃, molecular weight 245.15 g/mol) is a synthetic isoxazole derivative bearing a 5-hydroxy group and a 3-(trifluoromethoxy)phenyl substituent. It belongs to a class of trifluoromethoxy-substituted isoxazole building blocks that have attracted interest in medicinal chemistry for their potential as farnesoid X receptor (FXR) modulators and anti-infective scaffolds.

Molecular Formula C10H6F3NO3
Molecular Weight 245.15 g/mol
Cat. No. B13720892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole
Molecular FormulaC10H6F3NO3
Molecular Weight245.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=O)ON2
InChIInChI=1S/C10H6F3NO3/c11-10(12,13)16-7-3-1-2-6(4-7)8-5-9(15)17-14-8/h1-5,14H
InChIKeyGPDLOJMGOOLEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole – Core Identification and Baseline Procurement Context


5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole (molecular formula C₁₀H₆F₃NO₃, molecular weight 245.15 g/mol) is a synthetic isoxazole derivative bearing a 5-hydroxy group and a 3-(trifluoromethoxy)phenyl substituent . It belongs to a class of trifluoromethoxy-substituted isoxazole building blocks that have attracted interest in medicinal chemistry for their potential as farnesoid X receptor (FXR) modulators and anti-infective scaffolds [1]. The compound is primarily sourced as a research intermediate from specialty chemical suppliers, with purity specifications typically ≥95% or ≥98%, and is utilized as a synthetic building block rather than a final active pharmaceutical ingredient [2].

Why 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole Cannot Be Replaced by a Generic Isoxazole Analog


The procurement of 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole over structurally similar isoxazole derivatives is determined by the unique electronic and steric profile conferred by the 3-(trifluoromethoxy)phenyl group at the isoxazole 3-position combined with the 5-hydroxy functionality. In FXR agonist development, the substitution pattern on the phenyl ring critically modulates receptor binding affinity and selectivity [1]. The meta-trifluoromethoxy (-OCF₃) substituent imparts distinct lipophilicity (increased logP by approximately 0.5–0.8 units compared to -CF₃ analogs) and metabolic stability characteristics compared to the para-substituted or trifluoromethyl (-CF₃) analogs [2]. Replacing this compound with a close analog such as 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole or 5-Hydroxy-3-[3-(trifluoromethyl)phenyl]isoxazole would alter the hydrogen-bonding network and steric complementarity within the target binding pocket, potentially compromising biological activity or synthetic pathway compatibility .

Quantitative Comparator Evidence for 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole


Lipophilicity Comparison: logP of m-OCF₃ vs. p-OCF₃ and m-CF₃ Isoxazole Analogs

The meta-trifluoromethoxy (-OCF₃) group on the phenyl ring of 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole confers distinct lipophilicity compared to its para-substituted and trifluoromethyl analogs. The calculated logP (XLogP3-AA) for 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole is approximately 2.8, compared to 2.6 for 5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole (para-OCF₃) and 2.4 for 5-Hydroxy-3-[3-(trifluoromethyl)phenyl]isoxazole (m-CF₃) [1][2]. This difference of 0.2–0.4 logP units can influence membrane permeability and target engagement in cellular assays.

Medicinal Chemistry Physicochemical Properties logP

FXR Agonist Activity: Meta-OCF₃ Isoxazole vs. GW4064 Benchmark

In the FXR agonist patent landscape, 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole serves as a key intermediate in the synthesis of potent FXR agonists that demonstrate EC₅₀ values in the low nanomolar range (EC₅₀ < 100 nM) in FXR transactivation assays, compared to the prototypical isoxazole FXR agonist GW4064 which exhibits an EC₅₀ of approximately 80 nM [1]. Derivatives incorporating the 3-(trifluoromethoxy)phenyl motif have shown enhanced selectivity over related nuclear receptors such as LXR and PXR (selectivity ratio > 50-fold) compared to non-fluorinated or para-substituted analogs [2].

Nuclear Receptors FXR Agonism Metabolic Disease

Antibacterial Activity: 3-(OCF₃)phenyl Isoxazole vs. Triazole Hybrid Analogs

Isoxazole derivatives bearing 3-(trifluoromethoxy)phenyl substituents have been evaluated in anti-infective screening panels alongside triazole-isoxazole hybrids. Compound 37, a structurally related isoxazole derivative, exhibited antibacterial activity against Staphylococcus aureus with an IC₅₀ of 15.53 µM, against methicillin-resistant S. aureus (MRSA) with an IC₅₀ of 14.22 µM, and against Mycobacterium intracellulare with an IC₅₀ of 47.45 µM [1]. The 3-(trifluoromethoxy)phenyl moiety was identified as a critical pharmacophoric feature for membrane penetration and target engagement, as removal or repositioning of the -OCF₃ group resulted in a ≥5-fold loss of activity in these assays [2].

Antimicrobial Isoxazole Anti-infective

Recommended Research and Industrial Applications for 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole


FXR Agonist Lead Optimization in NASH and Metabolic Disease Programs

5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole is the preferred starting material for the synthesis of potent, selective FXR agonists targeting non-alcoholic steatohepatitis (NASH) and related metabolic disorders. The meta-OCF₃ substitution pattern, as evidenced by the Enanta Pharmaceuticals patent portfolio [1], enables the construction of advanced leads with EC₅₀ values below 100 nM and selectivity ratios exceeding 50-fold over LXR and PXR, a profile not achievable with para-OCF₃ or -CF₃ analogs.

Anti-Infective Drug Discovery: Gram-Positive and Mycobacterial Targets

For antibacterial development programs targeting drug-resistant Gram-positive pathogens (MRSA, S. aureus) and mycobacteria, this isoxazole building block provides the essential 3-(trifluoromethoxy)phenyl pharmacophore that contributes ≥5-fold enhancement in IC₅₀ potency compared to des-OCF₃ or regioisomeric analogs [2]. Procurement of the meta-substituted compound ensures consistency with published structure-activity relationships.

Fluorinated Building Block Library Synthesis for Structure-Activity Relationship (SAR) Studies

In systematic SAR campaigns exploring the impact of fluorinated substituents on isoxazole core properties, the 5-hydroxy-3-[3-(trifluoromethoxy)phenyl] variant occupies a unique physicochemical space (logP ≈ 2.8) distinct from its para-OCF₃ (logP ≈ 2.6) and m-CF₃ (logP ≈ 2.4) counterparts [3]. This compound enables researchers to probe the contributions of -OCF₃ position to potency, selectivity, and ADME properties within a single congeneric series.

Quote Request

Request a Quote for 5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.